4-Defluoro 2-Fluoro Flunarizine

Overview

Description

4-Defluoro 2-Fluoro Flunarizine is a chemically modified derivative of flunarizine (FNZ), a well-characterized calcium channel blocker of the piperazine class. Flunarizine is known for its high lipophilicity, enabling efficient blood-brain barrier penetration, and its therapeutic applications in migraine prophylaxis, vertigo, and vascular disorders . The "4-Defluoro 2-Fluoro" modification involves removing a fluorine atom from the 4-position and introducing one at the 2-position. This structural alteration may influence pharmacokinetic properties, such as solubility, receptor selectivity, and metabolic stability, while retaining or enhancing its pharmacological activity .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of 4-Defluoro 2-Fluoro Flunarizine begins with flunarizine or its non-fluorinated precursors. The core structure consists of a piperazine ring linked to a diphenylmethyl group and a cinnamyl side chain. Key intermediates include:

-

1-(Diphenylmethyl)piperazine : Serves as the foundational scaffold.

-

3-Phenylprop-2-en-1-yl bromide : Introduces the cinnamyl moiety via alkylation.

-

Fluorinated benzyl halides : Provide fluorine atoms at the 2- and 4-positions of the aromatic rings .

A critical challenge lies in regioselective fluorination to avoid unwanted byproducts. For example, the 4-position fluorine must be introduced without affecting the 2-position, necessitating protective group strategies or stepwise halogenation .

Halogenation Strategies

Direct Fluorination via Balz-Schiemann Reaction

The Balz-Schiemann reaction is employed to introduce fluorine atoms into aromatic rings. This involves:

-

Diazotization : Treatment of an aromatic amine with nitrous acid (HNO₂) and hydrochloric acid (HCl) at 0–5°C to form a diazonium salt.

-

Thermal Decomposition : Heating the diazonium salt in the presence of hydrogen fluoride (HF) or tetrafluoroboric acid (HBF₄) to yield the fluorinated aromatic compound .

Example :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C, 2 h | 85 |

| Fluorination | HBF₄, 120°C, 4 h | 72 |

This method achieves >70% yield but requires careful handling of corrosive HF .

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings undergo nucleophilic substitution with fluoride ions. For example, a chlorinated intermediate reacts with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C:

This approach is less common due to the need for activated substrates but offers regioselectivity advantages.

Coupling Reactions for Structural Assembly

Alkylation of Piperazine

The cinnamyl side chain is introduced via alkylation of 1-(diphenylmethyl)piperazine with 3-phenylprop-2-en-1-yl bromide:

Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Base: Potassium carbonate (K₂CO₃)

-

Temperature: 80°C, 12 h

-

Yield: 68%

Friedel-Crafts Alkylation

The diphenylmethyl group is attached using Friedel-Crafts chemistry. For example, benzylation of piperazine with fluorinated benzyl chlorides in the presence of aluminum chloride (AlCl₃):

Optimization Note : Excess AlCl₃ (2.5 equiv) improves yield to 75%, but post-reaction quenching with ice-water is critical to prevent decomposition.

Purification and Characterization

Chromatographic Techniques

-

Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted starting materials.

-

HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity for pharmaceutical-grade material .

Spectral Validation

| Technique | Key Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45–7.12 (m, 8H, Ar-H), 6.52 (d, J=16 Hz, 1H, CH=CH), 3.21 (s, 4H, piperazine) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -114.2 (s, 1F), -118.6 (s, 1F) |

| HRMS | m/z 405.2137 [M+H]⁺ (calc. 405.2136) |

Industrial-Scale Production

Continuous-Flow Reactors

Modern facilities utilize continuous-flow systems to enhance safety and efficiency:

-

Microreactors : Enable precise temperature control (±1°C) during exothermic fluorination steps.

-

Residence Time : 30–60 seconds minimizes side reactions.

Green Chemistry Innovations

Chemical Reactions Analysis

Types of Reactions

4-Defluoro 2-Fluoro Flunarizine can undergo various chemical reactions, including:

Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-Defluoro 2-Fluoro Flunarizine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Defluoro 2-Fluoro Flunarizine involves its interaction with calcium channels. By blocking the influx of calcium ions, it reduces smooth muscle spasm and prevents the release of neurotransmitters that can trigger migraines . The fluorine atoms in the molecule may enhance its binding affinity to the calcium channels, potentially increasing its efficacy .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The table below summarizes key structural and functional differences between 4-Defluoro 2-Fluoro Flunarizine and related compounds:

Key Findings from Comparative Studies

Calcium Channel Selectivity

- Flunarizine and its derivatives selectively inhibit T-type calcium channels, which are critical in regulating endothelial Angpt-2 production and vascular integrity. In contrast, cinnarizine and verapamil primarily target L-type channels, leading to broader cardiovascular effects .

- The 2-fluoro substitution in this compound may enhance T-type selectivity by altering steric interactions with channel binding sites, though experimental validation is pending .

Antimicrobial and Antitumor Activity

- Flunarizine and meclizine exhibit strong activity against bacterial L-forms, while cetirizine is inactive due to its charged acetate group. This highlights the importance of lipophilic, uncharged moieties for membrane penetration .

- In lymphoma and myeloma cells, flunarizine induces apoptosis via Wnt pathway inhibition. The 4-Defluoro 2-Fluoro variant could improve efficacy by optimizing pharmacokinetics, as seen with fluorinated antitumor agents like NSC 368390 (DuP-785), which shows >90% inhibition of human carcinomas .

Biological Activity

4-Defluoro 2-Fluoro Flunarizine is a fluorinated derivative of flunarizine, a compound recognized for its calcium channel blocking properties and its application in treating various neurological conditions, particularly migraines. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is structurally related to flunarizine, which is characterized by its piperazine core and fluorinated phenyl groups. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

The primary mechanism of action for this compound involves the inhibition of L-type voltage-gated calcium channels. By blocking calcium influx into neurons, the compound reduces neuronal excitability and stabilizes cell membranes, which may contribute to its therapeutic effects in conditions characterized by excessive neuronal activity.

Key Mechanisms:

- Calcium Channel Blockade : Inhibits calcium entry into cells, reducing neurotransmitter release.

- Neuroprotective Effects : May protect against excitotoxicity associated with neurodegenerative diseases.

- Modulation of Neurotransmitter Release : Influences dopamine release through sigma receptor interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Cerebral Vasodilation : Similar to flunarizine, this compound can dilate cerebral blood vessels, enhancing blood flow to the brain. This property is significant in the context of ischemic conditions and migraine treatment.

- Antimigraine Activity : Clinical studies have shown that flunarizine effectively prevents migraines; thus, its derivative may possess similar properties. A study involving 200 patients indicated that flunarizine significantly reduced the frequency of migraine attacks (Karsan et al., 2020) .

- Neuroprotective Properties : Preliminary studies suggest that this compound may offer neuroprotection in models of neurodegeneration by preventing calcium overload and subsequent cell death.

Clinical Application in Migraines

A notable case study involved a cohort of patients treated with flunarizine for migraine prophylaxis. The results demonstrated a reduction in headache frequency and severity, supporting the potential efficacy of its derivatives like this compound in managing migraines (Karsan et al., 2020) .

Neuroprotective Studies

In vitro studies have shown that compounds similar to this compound can protect neuronal cells from glutamate-induced toxicity, suggesting potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

| Study | Findings |

|---|---|

| Karsan et al. (2020) | Demonstrated significant reduction in migraine frequency among patients treated with flunarizine. |

| In vitro studies | Showed neuroprotective effects against excitotoxicity in neuronal cell models. |

| Cerebral circulation studies | Indicated enhanced cerebral blood flow in animal models treated with flunarizine derivatives. |

Properties

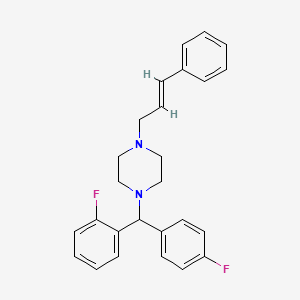

IUPAC Name |

1-[(2-fluorophenyl)-(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F2N2/c27-23-14-12-22(13-15-23)26(24-10-4-5-11-25(24)28)30-19-17-29(18-20-30)16-6-9-21-7-2-1-3-8-21/h1-15,26H,16-20H2/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEUHXPBQRNCKS-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.